N-(3-Methoxyphenyl)pyrrolidine-2-carboxamide
Description
N-(3-Methoxyphenyl)pyrrolidine-2-carboxamide is an organic compound that belongs to the class of carboxamides It features a pyrrolidine ring attached to a carboxamide group, with a methoxyphenyl substituent at the nitrogen atom
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
N-(3-methoxyphenyl)pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-16-10-5-2-4-9(8-10)14-12(15)11-6-3-7-13-11/h2,4-5,8,11,13H,3,6-7H2,1H3,(H,14,15) |
InChI Key |
QZMGQWNJVIMGHM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2CCCN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxyphenyl)pyrrolidine-2-carboxamide typically involves the reaction of 3-methoxyaniline with pyrrolidine-2-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of coupling agents such as carbodiimides (e.g., N,N’-dicyclohexylcarbodiimide) to facilitate the formation of the amide bond. The reaction conditions often include solvents like dichloromethane or dimethylformamide, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxyphenyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(3-Hydroxyphenyl)pyrrolidine-2-carboxamide.
Reduction: The carboxamide group can be reduced to an amine, resulting in N-(3-Methoxyphenyl)pyrrolidine-2-amine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like halides or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: N-(3-Hydroxyphenyl)pyrrolidine-2-carboxamide.
Reduction: N-(3-Methoxyphenyl)pyrrolidine-2-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Methoxyphenyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes by forming hydrogen bonds with key amino acid residues in the active site. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-Hydroxyphenyl)pyrrolidine-2-carboxamide: Similar structure but with a hydroxyl group instead of a methoxy group.
N-(3-Methoxyphenyl)pyrrolidine-2-amine: Similar structure but with an amine group instead of a carboxamide group.
N-(4-Methoxyphenyl)pyrrolidine-2-carboxamide: Similar structure but with the methoxy group at the para position.
Uniqueness
N-(3-Methoxyphenyl)pyrrolidine-2-carboxamide is unique due to the specific positioning of the methoxy group, which can influence its chemical reactivity and biological activity. The presence of the methoxy group at the meta position can lead to different interactions with molecular targets compared to its para or ortho counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
